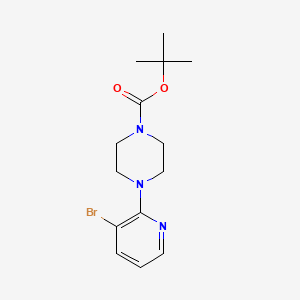

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate

説明

Structural Classification and Nomenclature

The structural classification of this compound places it within the family of substituted piperazines, specifically as a protected aminoethyl derivative bearing a halogenated heteroaromatic substituent. The piperazine core structure, characterized by the six-membered ring containing two nitrogen atoms in the 1,4-positions, forms the central scaffold around which the additional functional groups are organized. This arrangement creates a molecular geometry that positions the bromopyridine substituent and the carboxylate protecting group in spatially distinct regions, minimizing steric interactions while maximizing synthetic accessibility.

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The complete name reflects the hierarchical structure of substituents, beginning with the tert-butyl ester designation, followed by the piperazine core numbering system, and concluding with the specific identification of the bromopyridine substituent position. Alternative naming conventions include the descriptor "2-(4-tert-butoxycarbonylpiperazin-1-yl)-3-bromopyridine," which emphasizes the pyridine ring as the primary structural unit.

The structural relationship between this compound and other members of the piperazine family demonstrates the systematic nature of heterocyclic chemistry research. Piperazine derivatives can be broadly categorized based on their substitution patterns, with N-aryl substituted variants representing a particularly important subclass due to their pharmaceutical relevance. The brominated pyridine substituent in this specific compound provides both electronic activation for nucleophilic aromatic substitution reactions and a functional handle for palladium-catalyzed cross-coupling processes.

| Structural Feature | Classification | Chemical Significance |

|---|---|---|

| Piperazine Core | Six-membered heterocycle | Provides conformational flexibility and basicity |

| Bromopyridine Substituent | Halogenated heteroaromatic | Enables cross-coupling reactions and electronic modulation |

| Tert-butyl Carboxylate | Protecting group | Enhances stability and provides selective deprotection |

| Overall Architecture | Protected diamine derivative | Facilitates multi-step synthetic sequences |

Historical Context in Organic Chemistry

The historical development of piperazine chemistry traces its origins to the late nineteenth century, when the structural relationship between piperazine and piperidine was first recognized and systematically studied. The naming convention for piperazines reflects this historical connection, as these compounds were originally designated based on their chemical similarity to piperidine, which itself derives from piperine found in black pepper plants of the Piper genus. The addition of the "-az-" infix in the piperazine nomenclature specifically denotes the presence of an additional nitrogen atom compared to the piperidine structure, highlighting the systematic approach to heterocyclic nomenclature that emerged during the early development of organic chemistry.

The evolution of piperazine chemistry accelerated significantly during the mid-twentieth century with the recognition of their biological activity and pharmaceutical potential. Early synthetic approaches focused on traditional cyclization reactions and functional group transformations, often requiring harsh reaction conditions and multi-step synthetic sequences. The development of protecting group chemistry, particularly the introduction of tert-butoxycarbonyl protecting groups, revolutionized the synthesis of complex piperazine derivatives by enabling selective functionalization and improved synthetic efficiency.

The incorporation of halogenated heteroaromatic substituents, such as the bromopyridine moiety present in this compound, represents a more recent advancement in piperazine chemistry that coincided with the development of transition metal-catalyzed cross-coupling reactions. The brominated pyridine component serves as an ideal substrate for palladium-catalyzed transformations, reflecting the broader trend toward modular synthetic approaches that characterize contemporary organic chemistry research.

The historical progression from simple piperazine derivatives to complex, multi-functional intermediates like this compound illustrates the maturation of heterocyclic chemistry as a discipline. Early piperazine research focused primarily on fundamental structural studies and basic synthetic methodology, while contemporary research emphasizes the design of sophisticated molecular architectures that incorporate multiple functional elements for specific synthetic or biological applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its immediate synthetic utility to encompass broader questions of molecular design, synthetic methodology, and pharmaceutical development. The compound exemplifies the concept of privileged structures in medicinal chemistry, where certain molecular scaffolds appear with unusual frequency in bioactive compounds across diverse therapeutic areas. Piperazine derivatives, including this specific compound, demonstrate remarkable versatility in their ability to interact with biological targets while maintaining favorable pharmacokinetic properties.

Research into substituted piperazines has revealed fundamental insights into the relationship between molecular structure and biological activity. The piperazine core provides two primary nitrogen atoms that contribute to improved pharmacokinetic features through their appropriate basicity values, leading to enhanced water solubility and bioavailability of drug-like molecules. These nitrogen sites serve dual functions as hydrogen bond acceptors and sites for introducing hydrophobic groups through heterocyclic substitution, creating opportunities for fine-tuning molecular properties without introducing additional stereocenters.

The development of palladium-catalyzed modular synthesis methods has positioned compounds like this compound at the forefront of contemporary synthetic methodology research. These approaches enable the efficient construction of highly substituted piperazines and related bis-nitrogen heterocycles through cyclization reactions that couple propargyl units with diamine components. The reactions proceed under mild conditions with excellent regio- and stereochemical control, representing a significant advancement over traditional synthetic approaches that often required high temperatures and multiple synthetic steps.

Current research applications of this compound focus primarily on its role as an intermediate in the synthesis of pharmaceutical targets, particularly in the development of kinase inhibitors and other therapeutic agents. The specific structural features of the molecule, including the brominated pyridine substituent and the protected piperazine nitrogen, provide multiple sites for further synthetic elaboration through established organic transformations. This versatility has led to its incorporation into synthetic routes targeting complex natural products and pharmaceutical compounds.

| Research Application | Methodological Contribution | Synthetic Advantage |

|---|---|---|

| Pharmaceutical Intermediate Synthesis | Multi-step protection strategy | Selective functionalization capability |

| Cross-coupling Substrate | Palladium-catalyzed methodology | Mild reaction conditions and high yields |

| Structural Biology Studies | Conformational analysis | Well-defined three-dimensional architecture |

| Methodology Development | Template for novel synthetic approaches | Modular assembly of complex structures |

The compound also serves as a valuable model system for investigating the fundamental principles of heterocyclic reactivity and selectivity. The presence of multiple reactive sites within a single molecule enables systematic studies of chemoselectivity and regioselectivity in complex synthetic transformations. These investigations contribute to the broader understanding of how molecular structure influences chemical reactivity, providing insights that inform the design of more efficient synthetic methodologies and the development of novel heterocyclic architectures.

特性

IUPAC Name |

tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPZKOIXIHNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675293 | |

| Record name | tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-01-1 | |

| Record name | tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-bromopyridine-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product . The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the pyridine ring undergoes SNAr with amines, alkoxides, or thiols under basic conditions. This reaction is pivotal for introducing functional groups.

Example Reaction:

Reaction with morpholine in the presence of Cs₂CO₃ at 80°C yields tert-butyl 4-(3-morpholinopyridin-2-yl)piperazine-1-carboxylate .

Table 1: SNAr Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Morpholine | Cs₂CO₃ | DMF | 80 | 78 |

| Piperidine | K₂CO₃ | MeCN | 70 | 65 |

| Sodium methoxide | NaH | THF | 25 | 52 |

Cross-Coupling Reactions

The bromopyridinyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst forms biaryl derivatives.

Example:

Coupling with phenylboronic acid under Suzuki conditions produces tert-butyl 4-(3-phenylpyridin-2-yl)piperazine-1-carboxylate.

Table 2: Suzuki Coupling Parameters

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 85 |

| 4-Methoxyphenyl | PdCl₂(dppf) | K₃PO₄ | Toluene | 72 |

Buchwald-Hartwig Amination

Pd-catalyzed coupling with amines forms arylaminopyridine derivatives.

Example:

Reaction with aniline using Pd(OAc)₂ and BINAP yields tert-butyl 4-(3-anilinopyridin-2-yl)piperazine-1-carboxylate .

Hydrolysis of the tert-Butyl Ester

The tert-butyl carboxylate group is hydrolyzed under acidic or basic conditions to form the free piperazine carboxylic acid.

Conditions:

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable various chemical transformations, including nucleophilic substitutions and ester hydrolysis.

- Reagent in Organic Synthesis : It is utilized as a reagent in organic synthesis, where it can participate in reactions to form new compounds with desired properties.

Biology

- Biochemical Probes : Tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is employed in biochemical assays to study biological pathways. Its ability to interact with specific enzymes and receptors allows researchers to investigate cellular mechanisms.

- Drug Development : The compound is being investigated for its potential therapeutic properties. Its unique structure may lead to the development of novel pharmaceuticals targeting various diseases.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating conditions such as cancer or neurological disorders due to its interaction with biological targets. It may act as a precursor for drug development, particularly in creating analogs with enhanced efficacy.

Industry

- Material Development : In industrial applications, this compound is used in the development of new materials, including polymers and coatings that require specific chemical properties.

Case Study 1: Synthesis of Therapeutic Agents

In a study exploring the synthesis of potential anti-cancer agents, this compound was used as an intermediate. Researchers reported successful modifications leading to compounds with improved binding affinity to cancer cell receptors, demonstrating its utility in drug design.

Case Study 2: Biochemical Assays

Another research project utilized this compound as a probe in enzyme inhibition studies. The results indicated that modifications to the bromopyridine moiety significantly affected the inhibitory potency against specific enzymes involved in metabolic pathways, highlighting its importance in biochemical research.

作用機序

The mechanism of action of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and bromopyridine moiety contribute to its binding affinity and selectivity towards these targets .

類似化合物との比較

Table 1: Structural Comparison of Selected Piperazine Carboxylates

Key Observations:

Bromine Position : The 3-bromopyridin-2-yl derivative exhibits enhanced reactivity in cross-coupling compared to 2-bromopyridin-4-yl due to favorable electronic and steric effects .

Functional Group Diversity: The 5-bromo-3-cyano analog () allows sequential modifications (e.g., cyano reduction followed by bromine coupling), unlike the mono-bromo compound .

Aromatic System : Pyridine-based derivatives (e.g., ) are more electron-deficient than phenyl analogs (), influencing reaction rates in metal-catalyzed couplings .

Table 2: Reaction Conditions and Catalysts for Cross-Coupling

Key Observations:

Table 3: Hazard Profiles of Selected Compounds

生物活性

tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (CAS No. 1187386-01-1) is a chemical compound that has attracted attention due to its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. A high-throughput screening identified several compounds, including derivatives of piperazine, that exhibited significant antibacterial activity.

Table 1: Inhibition Data Against Mycobacterium tuberculosis

| Compound | % Inhibition | MIC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Other Compounds | Various | Various |

Note: Specific values for this compound were not detailed in the sources but indicate potential for further investigation.

The mechanism of action appears to involve the disruption of bacterial cell processes, particularly targeting essential proteins in Mtb. One study indicated that certain derivatives acted on the MmpL3 protein, which is critical for cell wall biosynthesis in mycobacteria . This suggests that modifications to the piperazine structure could enhance selectivity and potency.

Study 1: Efficacy Against Tuberculosis

In a phenotypic screening of various compounds, several piperazine derivatives, including this compound, were evaluated for their ability to inhibit Mtb growth. The results indicated promising antibacterial activity with a focus on optimizing chemical structures to improve selectivity and reduce cytotoxicity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the piperazine core significantly impacted biological activity. For instance, substituents at the 4-position of the phenyl ring were critical for maintaining activity against Mtb while minimizing effects on human liver cells (HepG2). This balance is crucial for developing therapeutics with fewer side effects .

Q & A

Q. Basic/Advanced Characterization

- NMR/LCMS :

- X-ray Crystallography :

SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

What purification strategies are effective for removing byproducts in the synthesis of this compound?

Q. Basic Purification

- Silica Gel Chromatography : A hexane/ethyl acetate gradient (8:1 to 4:1) effectively separates the target compound from unreacted starting materials .

- Acid-Base Extraction : Washing with aqueous Na₂SO₄ or brine removes polar impurities .

How does the bromopyridinyl group influence reactivity in cross-coupling reactions?

Advanced Mechanistic Analysis

The 3-bromo substituent on the pyridine ring is electron-withdrawing, activating the ortho position for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). The bromine atom serves as a leaving group, enabling substitution with boronic acids or amines . Computational studies (DFT) can predict regioselectivity in such reactions.

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

Advanced Application

The piperazine-carboxylate scaffold is a key intermediate in synthesizing kinase inhibitors (e.g., Bruton’s tyrosine kinase or BMPR2 inhibitors). For example:

- Derivatives with sulfonyl or carbonyl groups exhibit binding to ATP pockets via hydrogen bonding .

- Biological assays (e.g., enzyme inhibition IC₅₀) validate activity, with MIC values against pathogens reported at ~10–50 µM .

How can molecular docking and dynamics simulations predict the bioactivity of derivatives?

Q. Advanced Computational Methods

- Docking (AutoDock Vina) : Predicts binding poses of derivatives to target proteins (e.g., HIF prolyl-hydroxylase) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .

What analytical methods assess the compound’s stability under varying storage conditions?

Q. Basic Stability Studies

- HPLC : Monitors degradation products over time (e.g., under UV light or humidity).

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for tert-butyl derivatives) .

How do steric effects of the tert-butyl group impact crystallization behavior?

Advanced Crystallography

The bulky tert-butyl group induces steric hindrance, favoring monoclinic or triclinic crystal systems. Hirshfeld surface analysis (CrystalExplorer) reveals dominant C–H···O/N interactions, contributing to lattice stability .

What strategies mitigate racemization in chiral derivatives of this compound?

Q. Advanced Stereochemistry

- Chiral HPLC : Resolves enantiomers using amylose-based columns.

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in Suzuki couplings retains enantiomeric excess (>90%) .

How is this compound utilized in automated synthesis platforms?

Advanced Methodology

Integrated consoles (e.g., capsule-based systems) enable high-throughput synthesis via pre-programmed steps:

Liquid Handling : Precise addition of reagents (e.g., triethylamine in DMF).

In-line Purification : Si-Trisamine cartridges remove acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。